1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIURIQTOHISBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514049 | |
| Record name | 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81234-27-7 | |
| Record name | 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 1H-1,2,4-triazole.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions.
Final Product: The intermediate is then reacted with a suitable reagent to form the final product, 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one features a triazole ring which is known for its significant biological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, one method reported involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with a triazole derivative to yield the desired product in good yields .
Biological Activities
The compound exhibits a range of biological activities that make it valuable for research:
- Antimicrobial Properties : Several studies have demonstrated that triazole derivatives possess antimicrobial activity. The presence of the triazole moiety in 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one enhances its efficacy against various bacterial and fungal strains .
- Anticancer Activity : Research indicates that triazole compounds can inhibit cancer cell proliferation. In vitro studies have shown that 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Pharmaceutical Applications
The pharmaceutical potential of this compound is significant due to its ability to modulate biological pathways. The triazole ring contributes to its interaction with various biological targets:
- Drug Development : The compound's structure allows it to be modified to enhance potency and selectivity towards specific targets. Its derivatives are being explored for use in developing new classes of antifungal and anticancer drugs .
Agricultural Applications
In addition to its medicinal uses, 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has potential applications in agriculture:
- Pesticides : Triazole compounds are known to exhibit fungicidal properties. This compound can be developed into a fungicide to protect crops from various fungal pathogens .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in different applications:
| Study | Findings |
|---|---|
| Abdel-Wahab et al. (2012) | Demonstrated the anticancer activity of triazole derivatives including this compound against human cancer cell lines. |
| Tiekink et al. (2013) | Investigated the crystal structure and stability of the compound, correlating structural features with biological activity. |
| Singh et al. (2012) | Reported on the synthesis and antimicrobial properties of related triazole compounds, suggesting pathways for future research on this compound. |
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole- and propanone-based derivatives, emphasizing substituent effects, synthetic pathways, and bioactivity.
Structural Analogues with Methoxy Substitutions
Compound A : 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Structure : Features three methoxy groups on the aryl rings.
- Synthesis : Prepared via a solvent-free Michael addition of 1H-1,2,4-triazole to a chalcone precursor using a bcmim-Cl ionic catalyst (37% yield) .
- Properties: Higher polarity due to methoxy groups may enhance solubility but reduce metabolic stability.
Analogues with Heterocyclic Variations
Compound B : (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Structure : Replaces triazole with imidazole and features an α,β-unsaturated ketone.
Compound C : 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-fluorophenyl)urea
- Structure : Integrates a thiadiazole ring and fluorine atoms.
- Properties : Fluorine enhances lipophilicity and membrane permeability, while the thiadiazole moiety may improve target specificity. Reported antifungal MIC values as low as 0.001 µg/mL .
Triazole-Based Fungicides
Triadimefon (CAS: 43121-43-3):
- Structure: 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butanone.
- Comparison: The butanone chain and chlorophenoxy group confer prolonged systemic activity in plants. In contrast, the target compound’s shorter propanone backbone may result in faster metabolic clearance .
Fluorinated Derivatives
Compound D : (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Structure : Fluorine atoms at meta and para positions on both aryl rings.
- Properties: Fluorination increases electronegativity and bioavailability.
Comparative Data Table
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis lacks detailed protocols in the provided evidence, but analogous triazole derivatives are synthesized via Michael additions or catalytic cyclization, often with moderate yields (37–60%) .
- Bioactivity: Triazole derivatives with fluorinated or thiadiazole groups exhibit superior antifungal activity compared to non-fluorinated analogues, suggesting that electron-withdrawing groups enhance target binding .
- Structural Insights : The methyl group in the target compound balances lipophilicity and steric hindrance, whereas methoxy or chlorine substituents in analogues may improve solubility or persistence, respectively .
Biological Activity
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, emphasizing its pharmacological properties.
Synthesis
The compound can be synthesized through a reaction involving 1-azido-4-methylbenzene and pentane-2,4-dione in an anhydrous ethanol medium. The reaction typically requires anhydrous potassium carbonate as a base and proceeds under reflux conditions for optimal yield. The product is then purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point of approximately 378–380 K .
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. Specifically, studies have shown that 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one demonstrates potent activity against various bacterial strains. In vitro testing has revealed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 2.0 |
| Salmonella enterica | 8.0 |
Antifungal Activity
The compound also exhibits antifungal properties. In studies against Candida species, it has shown effective inhibition with MIC values ranging from 3.90 µg/mL to 12.5 µg/mL . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
Antitumor Activity
Preliminary investigations into the antitumor potential of the compound have indicated that it may inhibit cell proliferation in various cancer cell lines. The compound's interaction with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway suggests a potential for use in cancer therapy .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. The results highlighted its superior activity against Gram-positive bacteria compared to Gram-negative strains, showcasing its potential as a lead compound for developing new antibiotics .
Investigation of Antitumor Effects
In a separate study focusing on the compound's antitumor effects, researchers observed significant inhibition of tumor growth in xenograft models treated with the compound. The findings suggest that it may enhance the effectiveness of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth .
Q & A
Q. What are the common synthetic routes for 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step procedures, including Friedel-Crafts acylation for ketone formation and subsequent triazole ring introduction. For example, analogous compounds use Lewis acid catalysts (e.g., AlCl₃) in Friedel-Crafts reactions to attach acyl groups to aromatic rings, followed by nucleophilic substitution or click chemistry to incorporate the triazole moiety . Solvent selection (e.g., toluene or ethanol) and temperature control are critical to minimize side reactions. Catalysts like Cu(I) for azide-alkyne cycloaddition may enhance triazole ring formation efficiency .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and triazole rings. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of similar triazole derivatives . High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for intermediates prone to byproducts .
Q. How does the substitution pattern on the triazole ring influence the compound’s biological activity?
The 1H-1,2,4-triazole ring’s substitution pattern affects binding affinity and selectivity toward biological targets. For instance, electron-withdrawing groups (e.g., halogens) on the phenyl ring can enhance interactions with enzyme active sites, while methyl groups (as in the 4-methylphenyl substituent) may improve lipophilicity and membrane permeability . Computational docking studies paired with in vitro assays are recommended to validate these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR data (e.g., unexpected coupling constants) often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Cross-validation using multiple techniques is essential:
- Compare solution-state (NMR) and solid-state (X-ray) data to identify conformational flexibility .
- Employ variable-temperature NMR to detect dynamic processes .
- Use Density Functional Theory (DFT) calculations to model energetically favorable conformers and reconcile experimental observations .
Q. What strategies optimize the synthetic route for scalable production while maintaining reproducibility?
- Solvent Selection: Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) to improve safety and scalability .
- Catalyst Recycling: Immobilize metal catalysts (e.g., Cu on silica) to reduce costs and waste .
- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track reaction progress and intermediates .
- Purification: Use flash chromatography with standardized gradients to ensure batch-to-batch consistency .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to assess electronic effects .
- Biological Assays: Test analogs against target enzymes (e.g., cytochrome P450 or kinases) to correlate structural changes with inhibitory potency .
- Computational Modeling: Use molecular dynamics simulations to predict binding modes and guide rational design .
Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?
Triazole rings and ketone groups can lead to complex fragmentation pathways. Key considerations include:
- Identifying base peaks corresponding to stable fragments (e.g., triazole-containing ions).
- Differentiating between homolytic and heterolytic cleavage using high-resolution MS (HRMS) .
- Comparing experimental data with in-silico fragmentation tools (e.g., Mass Frontier) for accurate annotation .
Key Data from Literature
- X-ray Crystallography: Bond lengths (C=O: ~1.21 Å, C-N: ~1.33 Å) and torsion angles for triazole derivatives are consistent with planar geometry, critical for π-π stacking in biological interactions .
- Synthetic Yields: Friedel-Crafts acylation steps typically achieve 60–75% yield, while triazole cycloaddition ranges from 50–85% depending on catalyst efficiency .
- Bioactivity Trends: Methyl and halogen substituents on the phenyl ring correlate with enhanced antimicrobial activity in related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
